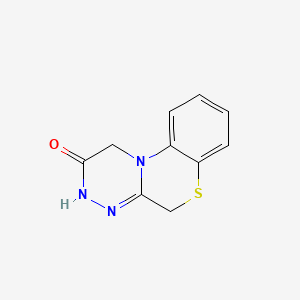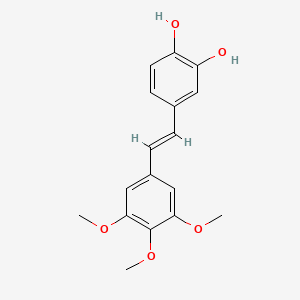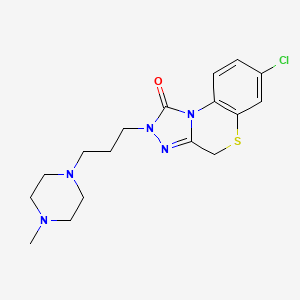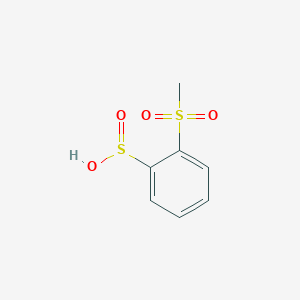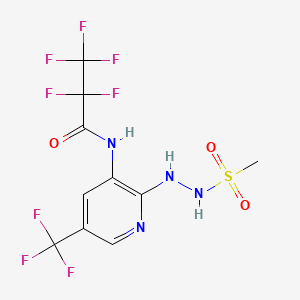
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and real-time monitoring can help optimize the reaction conditions and improve the efficiency of the production process.
化学反応の分析
Types of Reactions
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reaction pathway and conditions. For example, oxidation reactions may yield different sulfonic acid derivatives, while reduction reactions can produce various hydrazine compounds.
科学的研究の応用
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It can be used in biochemical assays and as a probe to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to changes in cellular processes and physiological responses.
類似化合物との比較
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide can be compared with other similar compounds, such as:
- Propanoic acid, pentafluoro-, 4-[1-methyl-2-(2,2,3,3,3-pentafluoro-1-oxopropoxy)ethoxy]butyl ester
- 2,2,3,3,3-Pentafluoropropanoic acid 2-methoxy-4-[2-[methyl(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]-1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)ethyl]phenyl ester
These compounds share similar structural features, such as the presence of multiple fluorine atoms and specific functional groups. this compound is unique in its specific arrangement of atoms and its distinct chemical properties.
特性
CAS番号 |
141283-83-2 |
|---|---|
分子式 |
C10H8F8N4O3S |
分子量 |
416.25 g/mol |
IUPAC名 |
2,2,3,3,3-pentafluoro-N-[2-(2-methylsulfonylhydrazinyl)-5-(trifluoromethyl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C10H8F8N4O3S/c1-26(24,25)22-21-6-5(2-4(3-19-6)9(13,14)15)20-7(23)8(11,12)10(16,17)18/h2-3,22H,1H3,(H,19,21)(H,20,23) |
InChIキー |
JKJZIHPGFXCGOB-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NNC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)

